molecular formula C16H18 B14268467 1,4-Dimethyl-2-(2-phenylethyl)benzene CAS No. 138083-58-6

1,4-Dimethyl-2-(2-phenylethyl)benzene

Cat. No.: B14268467
CAS No.: 138083-58-6
M. Wt: 210.31 g/mol
InChI Key: LROLLPFSQKOCPV-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-(2-phenylethyl)benzene is an organic compound with the molecular formula C16H18. It is a derivative of benzene, featuring two methyl groups and a phenylethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2-(2-phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. This method involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-(2-phenylethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

Scientific Research Applications

1,4-Dimethyl-2-(2-phenylethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-(2-phenylethyl)benzene involves its interaction with molecular targets through its aromatic ring and substituents. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene (p-Xylene): Similar structure but lacks the phenylethyl group.

    1,2-Dimethylbenzene (o-Xylene): Similar structure but with methyl groups in different positions.

    1,3-Dimethylbenzene (m-Xylene): Similar structure but with methyl groups in different positions.

    2-Phenylethylbenzene: Similar structure but lacks the methyl groups.

Uniqueness

1,4-Dimethyl-2-(2-phenylethyl)benzene is unique due to the presence of both methyl and phenylethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

138083-58-6

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,4-dimethyl-2-(2-phenylethyl)benzene

InChI

InChI=1S/C16H18/c1-13-8-9-14(2)16(12-13)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3

InChI Key

LROLLPFSQKOCPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC2=CC=CC=C2

Origin of Product

United States

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